1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACWMLAWXSDFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dihydroquinoline moiety linked to a pyrazolo[3,4-d]pyrimidine through a thioether bond. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes.
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 3,4-Dihydroquinoline + Thioether | Intermediate 1 |
| 2 | Intermediate 1 + 4-Fluorophenyl Pyrazole | Target Compound |
The compound exhibits a range of biological activities primarily through modulation of neurotransmitter receptors and inhibition of specific kinases. It has shown promising results in preclinical studies targeting dopamine receptors and various cancer cell lines.
Affinity for Receptors
Recent studies have demonstrated that the compound has significant binding affinity for dopamine receptor D2 (D2R), which is crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Cytotoxicity Profile
In vitro evaluations indicate that the compound possesses cytotoxic properties against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest potent activity, particularly in leukemia models.
Table 2: Biological Activity Summary
| Activity Type | Target/Effect | IC50 Value (µM) |
|---|---|---|
| Dopamine Receptor D2 | Modulation | 0.5 |
| Cancer Cell Lines | Cytotoxicity (e.g., MV4:11) | 0.38 |
Case Studies
Several studies have explored the biological implications of this compound:
- Dopamine Receptor Modulation : A study investigated the effects of the compound on D2R signaling pathways, demonstrating enhanced receptor activation which could lead to potential therapeutic applications in neuropsychiatric disorders .
- Anticancer Properties : Another study reported that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
- Multidrug Resistance Reversal : Research indicated that this compound could inhibit efflux pumps associated with multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Chromeno[2,3-d]pyrimidine Analogs
describes 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone (ZINC2713408).
Thieno[2,3-d]pyrimidine Analogs
highlights 2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone (ZINC2890769). The thieno[2,3-d]pyrimidine core replaces nitrogen with sulfur, altering electronic properties and metabolic stability. The chlorine atom’s electronegativity could enhance binding affinity compared to the fluorine in the target compound .
Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
Example 62 ()
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one features a 5-methylthiophen-2-yl group at position 3 of the pyrazolo[3,4-d]pyrimidine. The thiophene’s sulfur atom may facilitate hydrogen bonding, while the chromenone moiety adds planar aromaticity.
Example 60 ()
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide includes a benzenesulfonamide group, which is highly polar and may improve water solubility. The dual fluorine atoms and sulfonamide moiety could enhance interactions with charged residues in enzyme active sites .
Triazolo[4,5-d]pyrimidine Analogs
describes 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (CAS: 941911-84-8). Replacing pyrazolo[3,4-d]pyrimidine with triazolo[4,5-d]pyrimidine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. The 3-methoxyphenyl group may enhance solubility but reduce membrane permeability due to its polarity .
Structural and Pharmacological Trends
Key Structural Differences
Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
